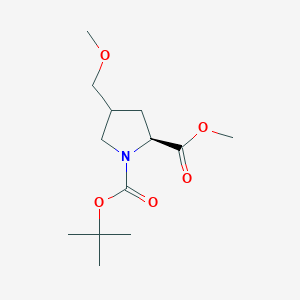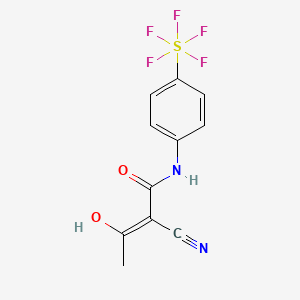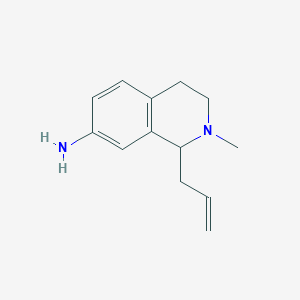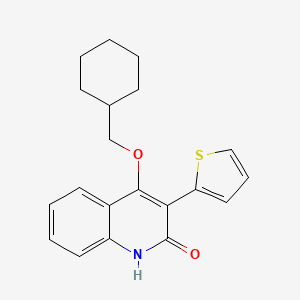
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl group, and a methyl ester group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection, methoxymethyl chloride for the methoxymethylation, and methanol in the presence of a catalyst for esterification .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and the monitoring of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups under acidic conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the Boc group
Major Products Formed
Oxidation: Formation of N-Boc-4-(formylmethyl)-L-Proline Methyl Ester.
Reduction: Formation of N-Boc-4-(methoxymethyl)-L-Proline Alcohol.
Substitution: Formation of deprotected proline derivatives
Scientific Research Applications
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of proline-based drugs and prodrugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester involves the interaction of its functional groups with various molecular targets. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The methoxymethyl group enhances the solubility and stability of the compound, while the methyl ester group facilitates its incorporation into peptides and other organic molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-Proline Methyl Ester: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
N-Boc-4-(hydroxymethyl)-L-Proline Methyl Ester: Contains a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and solubility.
N-Boc-4-(chloromethyl)-L-Proline Methyl Ester: Contains a chloromethyl group, making it more reactive but less stable .
Uniqueness
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is unique due to the presence of the methoxymethyl group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(8-17-4)6-10(14)11(15)18-5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1 |
InChI Key |
HBNJDBHDJUHLHN-AXDSSHIGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)




![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)




![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
